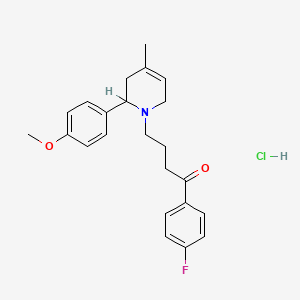
1-(5-Phenylfuran-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenylfuran-2-yl)piperidine is an organic compound that features a piperidine ring attached to a phenyl-substituted furan ring This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Phenylfuran-2-yl)piperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-phenylfuran-2-carboxylic acid with piperidine in the presence of a dehydrating agent can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a phenyl-substituted furan derivative is coupled with a piperidine derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenylfuran-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperidine ring can produce various substituted piperidines.
Scientific Research Applications
1-(5-Phenylfuran-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-Phenylfuran-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(5-Phenylfuran-2-yl)piperidine can be compared with other similar compounds, such as:
Pyridine: A six-membered nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing heterocycle widely used in pharmaceuticals and organic synthesis.
Furan: A five-membered oxygen-containing heterocycle with applications in material science and organic synthesis.
The uniqueness of this compound lies in its combined structural features of both piperidine and furan rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
32569-94-1 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(5-phenylfuran-2-yl)piperidine |
InChI |
InChI=1S/C15H17NO/c1-3-7-13(8-4-1)14-9-10-15(17-14)16-11-5-2-6-12-16/h1,3-4,7-10H,2,5-6,11-12H2 |
InChI Key |
YMFLTIXUIUIRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


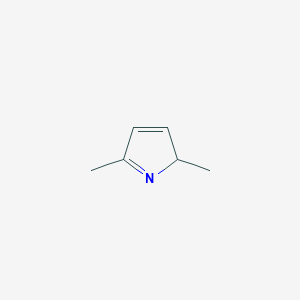
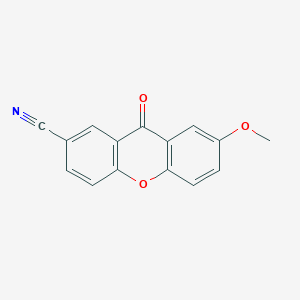
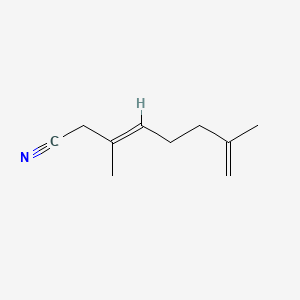
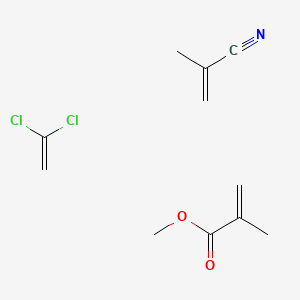

![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
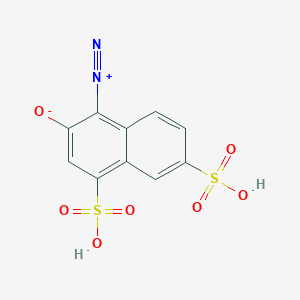
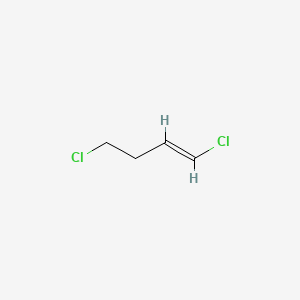
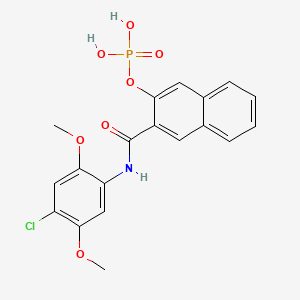

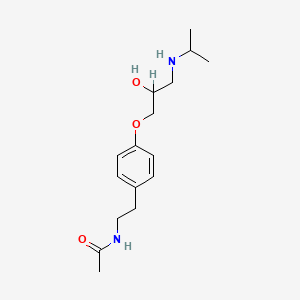
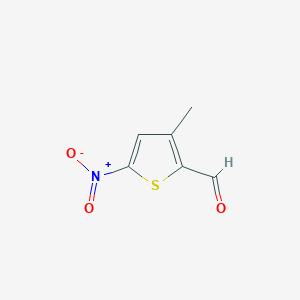
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
